![molecular formula C17H17N3O2S B273770 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B273770.png)
2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that has gained significant interest in the scientific community. It is a member of the pyrimidine family and has a unique molecular structure that makes it a potential candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its unique molecular structure, which makes it a potential candidate for various scientific applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its potential use as an antibiotic and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is the reaction of 2-thiouracil with 1,3,3-trimethyl-2-indolinone in the presence of an acid catalyst. This reaction leads to the formation of an intermediate product, which is then treated with ethyl acetoacetate to produce the final product.
Applications De Recherche Scientifique
The unique molecular structure of 2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione makes it a potential candidate for various scientific applications. One of the most promising applications is in the field of medicinal chemistry. Research has shown that this compound has potential anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2)11-6-4-5-7-12(11)20(3)13(17)9-8-10-14(21)18-16(23)19-15(10)22/h4-9H,1-3H3,(H2,18,19,21,22,23)/b13-9- |
Clé InChI |
PUSFVWZINMLTED-LCYFTJDESA-N |
SMILES isomérique |
CC\1(C2=CC=CC=C2N(/C1=C\C=C3C(=O)NC(=S)NC3=O)C)C |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)NC(=S)NC3=O)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)NC(=S)NC3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



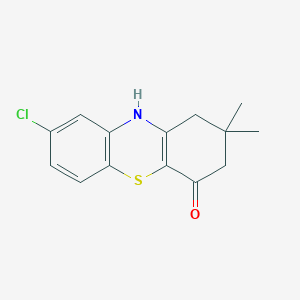
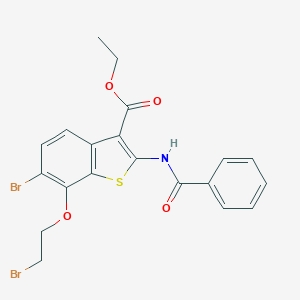
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
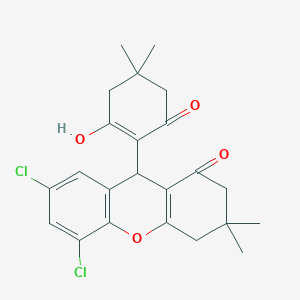
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
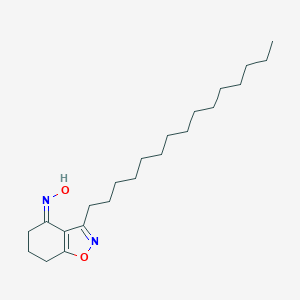
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
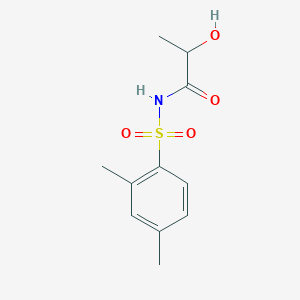
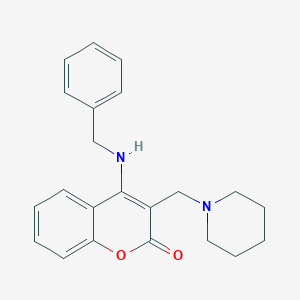

![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)